molecular formula C6H8N2O2 B189716 3-Methylthymine CAS No. 4160-77-4

3-Methylthymine

Cat. No. B189716
CAS RN: 4160-77-4
M. Wt: 140.14 g/mol
InChI Key: IIDONYMEGWHGRU-UHFFFAOYSA-N
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Description

3-Methylthymine is an organic compound that belongs to the class of hydroxypyrimidines . It is a minor lesion that is induced by DNA-methylating agents . The molecular formula of 3-Methylthymine is C6H8N2O2 .


Synthesis Analysis

3-Methylthymine can be directly demethylated in vitro by bacterial and human DNA dioxygenases . The Escherichia coli AlkB and human ABH3 proteins repaired 3-methylthymine in both single-stranded and double-stranded polydeoxynucleotides .


Molecular Structure Analysis

The molecular structure of 3-Methylthymine consists of a 6-membered ring with four carbon atoms and two nitrogen centers at the 1- and 3- ring positions . The average mass is 140.140 Da and the monoisotopic mass is 140.058578 Da .


Chemical Reactions Analysis

3-Methylthymine is a minor product when single- or double-stranded DNA is treated with methyl methanesulfonate, DMS (S n2 agents), or methylnitrosourea (S n1) . The known substrates of these enzymes now include 3-methylthymine in DNA, as well as 1-methyladenine and 3-methylcytosine, which all have structurally similar sites of alkylation .


Physical And Chemical Properties Analysis

The molecular formula of 3-Methylthymine is C6H8N2O2 . The average mass is 140.140 Da and the monoisotopic mass is 140.058578 Da .

Scientific Research Applications

  • 3-Methylthymine, a minor DNA lesion induced by DNA-methylating agents, can be demethylated by bacterial and human DNA dioxygenases, such as Escherichia coli AlkB and human ABH3 proteins. This process is crucial for repairing DNA damage and maintaining genetic stability (Koivisto, Robins, Lindahl, & Sedgwick, 2004).

  • 3-Methylthymine in DNA disrupts normal base-pairing during DNA synthesis, leading to a reduction in DNA polymerase activity and potentially increasing the likelihood of mutations. This finding has implications for understanding the mutagenic potential of methylated DNA adducts (Huff & Topal, 1987).

  • The presence of 3-Methylthymine has been shown to play a role in various metal coordination and binding interactions, as demonstrated by studies on complexes involving platinum and other metals. This indicates potential applications in bioinorganic chemistry and the development of novel therapeutic agents (Lippert, 1981).

  • Research has explored the structural and bonding characteristics of 1-Methylthymine, which provides insights into the properties of thymine derivatives and their roles in nucleic acids. Such studies are vital for understanding the molecular mechanisms underlying genetic processes and the impact of modifications on nucleic acid structures (Kvick, Koetzle, & Thomas, 1974).

  • The development of methods for amplifying, enriching, and sequencing DNA containing 3-Methylthymine adducts has been a significant advancement. These techniques enable the detection and analysis of these modifications in genomic DNA, contributing to a deeper understanding of the mutagenic and biological impacts of DNA methylation (Zhu et al., 2022).

Safety And Hazards

The safety data sheet for 3,5-DIMETHYLURACIL, a synonym for 3-Methylthymine, suggests that it should be handled with care . If inhaled, move the victim into fresh air . If it comes into contact with skin, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .

Future Directions

Research on 3-Methylthymine is ongoing, and recent studies have shown that all three major enzymes of m6A methylation have significant roles in radioresistance . Therefore, elucidating the mechanisms of m6A methylation in the radiotherapy of malignant tumors is essential to counteract radioresistance, improve the efficacy of radiotherapy, and even propose targeted treatment plans for specific tumors .

properties

IUPAC Name

3,5-dimethyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-3-7-6(10)8(2)5(4)9/h3H,1-2H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDONYMEGWHGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90194427
Record name 3-Methylthymine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylthymine

CAS RN

4160-77-4
Record name 3,5-Dimethyl-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4160-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Methylthymine
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Record name 3-Methylthymine
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Record name 3-Methylthymine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYLTHYMINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
983
Citations
JC Delaney, JM Essigmann - Proceedings of the National …, 2004 - National Acad Sciences
AlkB repairs 1-alkyladenine and 3-methylcytosine lesions in DNA by directly reversing the base damage. Although repair studies with randomly alkylated substrates have been …
Number of citations: 267 www.pnas.org
P Koivisto, P Robins, T Lindahl, B Sedgwick - Journal of Biological …, 2004 - ASBMB
… of 3-methylthymine by AlkB and ABH3 was optimal at pH 6, but inefficient. At physiological pH, 3-methylthymine, … Our data suggest that 3-methylthymine residues in DNA will be repaired …
Number of citations: 112 www.jbc.org
G Jia, CG Yang, S Yang, X Jian, C Yi, Z Zhou, C He - FEBS letters, 2008 - Elsevier
… We demonstrate here the oxidative demethylation of 3-methylthymine (3-meT) in single-stranded DNA (ssDNA) and 3-methyluracil (3-meU) in single-stranded RNA (ssRNA) by …
Number of citations: 467 www.sciencedirect.com
PØ Falnes - Nucleic acids research, 2004 - academic.oup.com
… Here, we have studied the activity of AlkB proteins on 3-methylthymine (3-meT) and 1-methylguanine (1-meG), two minor lesions which are structurally analogous to 1-meA and 3-meC. …
Number of citations: 124 academic.oup.com
F Chen, Q Tang, K Bian, ZT Humulock… - Chemical research in …, 2016 - ACS Publications
… Here, we tested the repair of weaker AlkB substrates 1-methylguanine and 3-methylthymine and found that AlkB prefers to repair them in ds-DNA. We also discovered that AlkB and its …
Number of citations: 45 pubs.acs.org
VM Craddock - Chemico-Biological Interactions, 1972 - Elsevier
… that the radioactivity was in 3-methylthymine*. It had been reported 6 that incubation of DNA with nitrosomethylurea leads to the formation of 3-methylthymine. Although the reaction took …
Number of citations: 10 www.sciencedirect.com
GM Blackburn, RJH Davies - Journal of the Chemical Society C …, 1966 - pubs.rsc.org
… photoreversion to 3-methylthymine and accordingly must be the cis-syn 3-methylthymine dimer. … product from 3-methylthymine which can therefore be assigned the cis-syn structure (IId). …
Number of citations: 9 pubs.rsc.org
AC Huff, MD Topal - Journal of Biological Chemistry, 1987 - Elsevier
… Surprisingly, template 3-methylthymine resulted in a striking … stalled at sites of 3-methylthymine incorporation. From these … -bonding position is 3-methylthymine, which we found to be …
Number of citations: 37 www.sciencedirect.com
F Chen, Q Tang, K Bian, ZT Humulock… - CHEMICAL …, 2019 - search.proquest.com
… Here, we tested the repair of weaker AlkB substrates 1-methylguanine and 3-methylthymine, and found that AlkB prefers to repair them in ds-DNA. We also discovered AlkB and its …
Number of citations: 3 search.proquest.com
T Pataillot-Meakin, N Pillay, S Beck - Epigenomics, 2016 - Future Medicine
In RNA, 3mC can be catalyzed both enzymatically (eg, in tRNA) and chemically, but in DNA 3mC can only be formed chemically via nonenzyme catalysed direct methyl group transfer [7]…
Number of citations: 14 www.futuremedicine.com

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